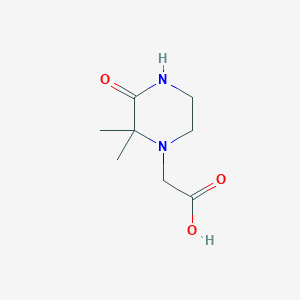

2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid is a useful research compound. Its molecular formula is C8H14N2O3 and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The compound features a piperazine ring structure, which is known for its diverse biological activities. The presence of the ketone and acetic acid functional groups enhances its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may exert effects by:

- Inhibiting Enzymatic Activity : The compound can inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.

- Modulating Receptor Activity : It may bind to specific receptors, altering their activity and leading to downstream biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

- Anti-inflammatory Studies : In a study involving carrageenan-induced paw edema in rats, the compound showed significant reduction in edema at doses of 25 mg/kg and 125 mg/kg, demonstrating its potential as an anti-inflammatory agent .

- Enzyme Interaction Studies : Investigations into the compound's interaction with specific enzymes revealed that it could inhibit key enzymes involved in inflammation, suggesting a mechanism for its therapeutic effects.

Research Findings

Recent research highlights the compound's potential in various applications:

- Therapeutic Applications : The compound is being explored for its potential therapeutic effects in treating inflammatory conditions.

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anti-inflammatory | Piperazine ring with acetic acid group |

| Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate | Enzyme inhibition | Ester group enhances reactivity |

| Other piperazine derivatives | Varies | Structural variations lead to different activities |

科学的研究の応用

Chemical Properties and Structure

2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid, with the molecular formula C8H14N2O3, is characterized by a piperazine ring substituted with a ketone and an acetic acid moiety. Its structural features contribute to its biological activity, making it a candidate for drug development.

Medicinal Chemistry Applications

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, one study demonstrated that certain analogs showed comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac in reducing edema in animal models . This suggests potential applications in treating inflammatory conditions.

2. Pain Management

The compound's analgesic properties are being explored as part of new pain management therapies. Its mechanism of action may involve modulation of pain pathways, which could lead to the development of safer alternatives to traditional opioids .

3. Drug Design and Synthesis

The compound serves as a scaffold for synthesizing novel pharmaceuticals. Researchers are investigating its derivatives to enhance potency and selectivity against specific biological targets, particularly in the treatment of chronic pain and inflammation .

Biomedical Engineering Applications

1. Biodegradable Implants

There is ongoing research into the use of this compound in the development of biodegradable implants. These implants can provide temporary support for healing tissues while gradually degrading without causing adverse effects . This application is particularly relevant in orthopedic surgery where temporary fixation devices are required.

2. Drug Delivery Systems

The integration of this compound into drug delivery systems is being studied for its potential to provide controlled release of therapeutic agents. By modifying its chemical structure, researchers aim to create formulations that can deliver drugs over extended periods, improving patient compliance and therapeutic outcomes .

Case Study 1: Anti-inflammatory Efficacy

A study conducted on laboratory rats evaluated the anti-inflammatory effects of a derivative of this compound through carrageenan-induced paw edema tests. The results indicated a dose-dependent inhibition of edema formation, with significant reductions observed at doses of 25 mg/kg and 125 mg/kg compared to control groups treated with standard NSAIDs .

| Dose (mg/kg) | Edema Inhibition (%) |

|---|---|

| 5 | 20.5 |

| 25 | 48.9 |

| 125 | 63.1 |

Case Study 2: Biodegradable Implant Development

In a preclinical study involving biodegradable implants made from modified piperazine compounds, researchers observed successful bone healing in animal models over a period of several months. The implants demonstrated effective mechanical support during the healing phase while biodegrading without toxic effects on surrounding tissues .

特性

IUPAC Name |

2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-8(2)7(13)9-3-4-10(8)5-6(11)12/h3-5H2,1-2H3,(H,9,13)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUZEDSFFHPCSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390271 |

Source

|

| Record name | 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856437-83-7 |

Source

|

| Record name | 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。